molecular formula C12H17BrN2 B1374255 3-(3-Bromophenyl)-1-ethylpiperazine CAS No. 1248907-45-0

3-(3-Bromophenyl)-1-ethylpiperazine

Cat. No.: B1374255
CAS No.: 1248907-45-0
M. Wt: 269.18 g/mol
InChI Key: BZUDSMCRMQDHGH-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-ethylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Scientific Research Applications

3-(3-Bromophenyl)-1-ethylpiperazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-1-ethylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in enzyme activity, affecting normal nerve impulse transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species (ROS) and related biomarkers .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of acetylcholinesterase, leading to altered nerve impulse transmission and potential behavioral changes . Furthermore, this compound may affect oxidative stress levels within cells, influencing the production of ROS and subsequent cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting cholinergic signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained inhibition of acetylcholinesterase activity, resulting in persistent changes in nerve impulse transmission .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, it may cause toxic or adverse effects, including significant inhibition of acetylcholinesterase and subsequent behavioral changes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and overall efficacy in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Additionally, its distribution within various tissues can affect its overall pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the endoplasmic reticulum or mitochondria can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-ethylpiperazine typically involves the reaction of 3-bromophenylamine with 1-ethylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified using methods like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with a similar bromophenyl group but different functional groups attached to the piperazine ring.

    3-Bromophenylpropionic acid: A compound with a bromophenyl group but different structural features.

Uniqueness

3-(3-Bromophenyl)-1-ethylpiperazine is unique due to the presence of both a bromophenyl group and an ethyl group on the piperazine ring

Properties

IUPAC Name

3-(3-bromophenyl)-1-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUDSMCRMQDHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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